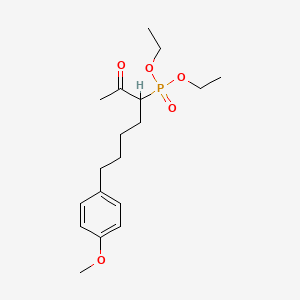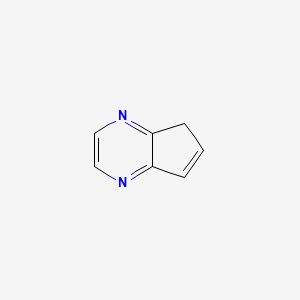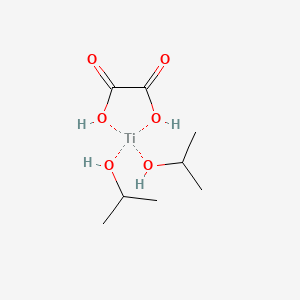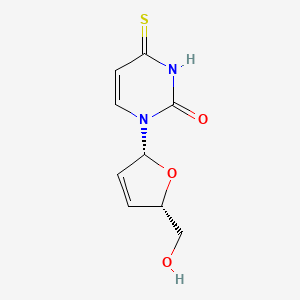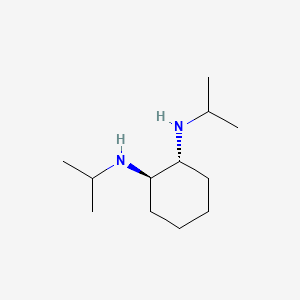
N,N'-Diisopropyl-1,2-trans-cyclohexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diisopropyl-1,2-trans-cyclohexanediamine: is an organic compound with the molecular formula C12H26N2. It is a derivative of cyclohexanediamine, where the amino groups are substituted with isopropyl groups. This compound is known for its applications in various chemical reactions and as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-1,2-trans-cyclohexanediamine typically involves the reaction of 1,2-trans-cyclohexanediamine with isopropyl halides under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropyl-1,2-trans-cyclohexanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides or sulfonates in the presence of a base like NaOH or K2CO3.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexanediamine derivatives.
Scientific Research Applications
Chemistry: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology and Medicine: The compound is investigated for its potential use in drug development, particularly as a building block for designing molecules with specific biological activities.
Industry: In the industrial sector, N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is used in the synthesis of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism by which N,N’-Diisopropyl-1,2-trans-cyclohexanediamine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the ligand.
Comparison with Similar Compounds
- N,N’-Dimethyl-1,2-trans-cyclohexanediamine
- N,N’-Diethyl-1,2-trans-cyclohexanediamine
- N,N’-Dipropyl-1,2-trans-cyclohexanediamine
Comparison: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and coordination properties. Compared to its dimethyl and diethyl counterparts, the isopropyl-substituted compound may exhibit different solubility, stability, and catalytic activity in coordination complexes.
Properties
CAS No. |
93429-92-6 |
|---|---|
Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-di(propan-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h9-14H,5-8H2,1-4H3/t11-,12-/m1/s1 |
InChI Key |
VGPJQHMGHSBWTG-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)N[C@@H]1CCCC[C@H]1NC(C)C |
Canonical SMILES |
CC(C)NC1CCCCC1NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


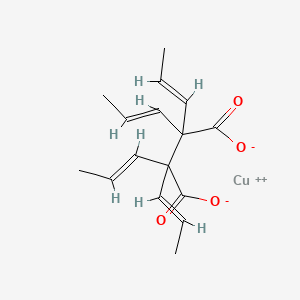
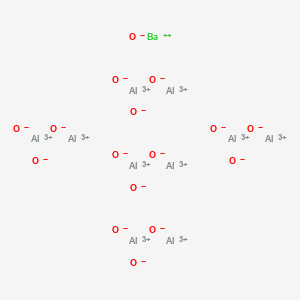


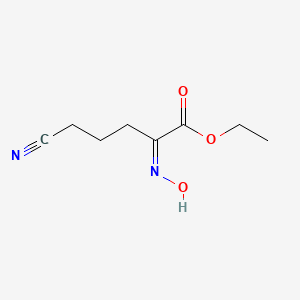

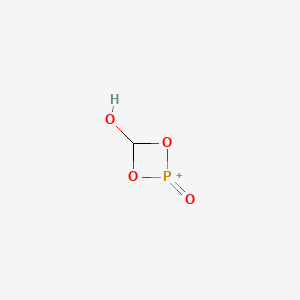

![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
